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For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO), a heme-containing enzyme traditionally known for its pivotal role in
the innate immune system, is gaining increasing attention for its diverse functions and
expression in a variety of cell types beyond myeloid lineages. This technical guide provides an
in-depth exploration of Human Myeloperoxidase (HMPO) expression across different cells,
detailed methodologies for its detection and quantification, and an overview of its involvement
in key signaling pathways.

HMPO Expression Across Diverse Cell Types

HMPO is most abundantly expressed in neutrophils and to a lesser extent in monocytes.
However, its expression has been detected in a range of other cell types, including certain
neuronal populations, endothelial cells under specific conditions, and various cancer cells. This
section summarizes the expression of HMPO in key cell types, with quantitative data presented
for comparison.

Immune Cells

Neutrophils and Monocytes: As the primary producers of MPO, neutrophils contain high
concentrations of this enzyme within their azurophilic granules. Monocytes also express MPO,
although at lower levels than neutrophils. This expression is crucial for their role in host
defense, where MPO catalyzes the formation of reactive oxygen species to kill pathogens.

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b038280?utm_src=pdf-interest
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Macrophages: Monocytes differentiate into macrophages, which can be broadly classified into
pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. Studies suggest that MPO
expression is more prominent in M1-like macrophages, contributing to their inflammatory
functions.

Hematopoietic Progenitor Cells

Expression of MPO is considered a key marker for commitment to the granulomonocytic
lineage during hematopoiesis. A subset of CD34+ hematopoietic progenitor cells in the bone
marrow expresses MPO, indicating the initiation of myeloid differentiation.[1][2] Early myeloid
progenitors that lack MPO have been identified and are capable of differentiating into both
granulomonocytic and dendritic cell lineages.[2]

Endothelial Cells

Under normal physiological conditions, endothelial cells typically do not express HMPO.
However, under conditions of oxidative stress, such as exposure to hydrogen peroxide, the
expression of MPO can be induced in human endocardial endothelial cells (EEC) and human
umbilical vein endothelial cells (HUVEC).[3][4] This induced expression suggests a role for the
endothelium in perpetuating oxidative damage in cardiovascular diseases.[3][5][6][7]

Neuronal Cells

Evidence suggests that HMPO is expressed in neurons, particularly in the substantia nigra in
the context of Parkinson's disease. This neuronal expression of MPO may contribute to the
oxidative stress and neurodegeneration observed in this condition.

Cancer Cells

HMPO expression has been reported in various cancer types, with its role being context-
dependent. In colorectal cancer, higher MPO expression is associated with malignant
progression and a poorer prognosis.[8] Conversely, some studies on leukemia cell lines
suggest a potential role for MPO in the chemosensitivity of cancer cells.[9] Increased MPO
levels have also been observed in lung and ovarian cancer.[10][11]

Quantitative HMPO Expression Data
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The following tables summarize available quantitative data on HMPO expression. It is important

to note that direct quantitative comparisons across different studies can be challenging due to

variations in experimental methodologies and units of measurement.

Table 1: HMPO RNA Expression in Selected Tissues (Data from the GTEx Portal)

Tissue Median Gene Expression (TPM)
Whole Blood 159.6

Spleen 2.8

Lung 19

Small Intestine - Terminal lleum 15

Colon - Transverse 1.2

Brain - Substantia nigra 0.1

TPM (Transcripts Per Million) values are derived from RNA-sequencing data and represent the

relative abundance of MPO transcripts.

Table 2: HMPO Protein Expression in Selected Tissues (Data from the Human Protein Atlas)

Tissue Staining Intensity Location

Bone Marrow High Granulopoietic cells

Spleen Medium Red pulp

Lung Low Alveolar macrophages

Colon Low Immune cells in lamina propria
Brain Not detected -

Staining intensity is based on immunohistochemistry and provides a qualitative measure of

protein expression.

Table 3: HMPO Expression in Hematopoietic Cells
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Cell Type Expression Level Method Reference
Neutrophils High Flow Cytometry, IHC [12]
Monocytes Medium Flow Cytometry [4]

CD34+ BM cells ~35% positive Flow Cytometry [1]

MPO- myeloid Negative Flow Cytometry [2]

progenitors

Table 4: HMPO Expression in Other Cell Types

o Expression
Cell Type Condition Method Reference
Level
Endocardial Oxidative Stress
Induced IHC, RT-PCR [3]

Endothelial Cells (60 uM H202)

Oxidative Stress
HUVEC Induced IHC, RT-PCR [3]
(60 uM H202)

A549 (Lung Western Blot,

- Detected [10]
Cancer) Flow Cytometry
Colorectal Upregulated vs.

] - TCGA Analysis [8]
Cancer Tissue Normal

Experimental Protocols for HMPO Detection and
Quantification

Accurate measurement of HMPO expression is critical for understanding its biological roles.
This section provides detailed methodologies for commonly used techniques.

Immunohistochemistry (IHC) for HMPO Detection in
Tissues

Objective: To visualize the localization of HMPO protein in formalin-fixed, paraffin-embedded
(FFPE) tissue sections.
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Protocol:

o Deparaffinization and Rehydration:
o Immerse slides in xylene (2 x 5 minutes).
o Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
o Rinse with distilled water.

e Antigen Retrieval:

o Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution
(e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath
at 95-100°C for 20-30 minutes.

o Allow slides to cool to room temperature.
e Blocking:

o Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for
10-15 minutes.

o Rinse with phosphate-buffered saline (PBS).

o Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal
goat serum in PBS) for 1 hour at room temperature.

e Primary Antibody Incubation:

o Incubate sections with a primary antibody against HMPO diluted in blocking buffer
overnight at 4°C in a humidified chamber.

e Secondary Antibody and Detection:

o Rinse slides with PBS (3 x 5 minutes).
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o Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at
room temperature.

o Rinse with PBS (3 x 5 minutes).

o Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at
room temperature.

o Rinse with PBS (3 x 5 minutes).

e Chromogen Development:

o Develop the color reaction using a chromogen substrate such as 3,3'-diaminobenzidine
(DAB) until the desired staining intensity is reached.

o Stop the reaction by rinsing with distilled water.
o Counterstaining, Dehydration, and Mounting:
o Counterstain with hematoxylin.
o Dehydrate through a graded series of ethanol and clear in xylene.

o Mount with a permanent mounting medium.

Western Blot for HMPO Quantification in Cell Lysates

Objective: To detect and quantify the amount of HMPO protein in cell or tissue lysates.
Protocol:
» Protein Extraction:

o Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

o Determine protein concentration using a BCA or Bradford assay.

o SDS-PAGE:

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Denature protein samples by boiling in Laemmli buffer.

o Load equal amounts of protein (20-40 pg) onto an SDS-polyacrylamide gel.

o Perform electrophoresis to separate proteins by size.

Protein Transfer:

o Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or
nitrocellulose membrane.

Blocking:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-
buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation:

o Incubate the membrane with a primary antibody against HMPO diluted in blocking buffer
overnight at 4°C.

Secondary Antibody Incubation:

o Wash the membrane with TBST (3 x 10 minutes).

o Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

o Wash the membrane with TBST (3 x 10 minutes).

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging
system.

Analysis:

o Quantify band intensities using densitometry software and normalize to a loading control
(e.g., B-actin or GAPDH).
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Enzyme-Linked Immunosorbent Assay (ELISA) for
HMPO Quantification in Fluids and Lysates

Objective: To measure the concentration of HMPO in biological fluids (e.g., plasma, serum, cell
culture supernatant) or cell lysates.

Protocol (Sandwich ELISA):

Coating:

o Coat a 96-well plate with a capture antibody specific for HMPO overnight at 4°C.

Blocking:
o Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

o Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room
temperature.

Sample and Standard Incubation:
o Wash the plate.

o Add standards of known HMPO concentrations and samples to the wells and incubate for
2 hours at room temperature.

Detection Antibody Incubation:
o Wash the plate.

o Add a biotinylated detection antibody specific for HMPO and incubate for 1-2 hours at
room temperature.

Enzyme Conjugate Incubation:
o Wash the plate.

o Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
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e Substrate Development:
o Wash the plate.

o Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a color
develops.

e Stopping and Reading:

o Stop the reaction with a stop solution (e.g., 2N H2SOa).

o Read the absorbance at 450 nm using a microplate reader.
» Calculation:

o Generate a standard curve and calculate the concentration of HMPO in the samples.

Intracellular Flow Cytometry for HMPO Detection in
Single Cells

Objective: To identify and quantify the percentage of cells expressing intracellular HMPO.
Protocol:
o Cell Preparation:
o Prepare a single-cell suspension from blood, bone marrow, or cultured cells.
e Surface Staining (Optional):

o Stain cells with fluorescently labeled antibodies against cell surface markers to identify
specific cell populations.

o Fixation and Permeabilization:
o Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

o Permeabilize the cells with a permeabilization buffer (e.g., saponin- or methanol-based).
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« Intracellular Staining:

o Incubate the permeabilized cells with a fluorescently labeled antibody against HMPO.
e Acquisition and Analysis:

o Wash the cells.

o Acquire the data on a flow cytometer.

o Analyze the data using flow cytometry software to determine the percentage of HMPO-
positive cells within the gated populations.

HMPO in Cellular Signaling

HMPO is not only a cytotoxic enzyme but also a signaling molecule that can modulate
inflammatory pathways. Its extracellular release can lead to the activation of pro-inflammatory
signaling cascades in neighboring cells.

HMPO-Mediated Activation of NF-kB and MAPK
Pathways

Extracellular MPO can bind to cell surface receptors, such as CD11b/CD18 on neutrophils,
leading to the activation of downstream signaling pathways. Two of the most prominent
pathways activated by MPO are the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated
Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of
pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response.
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Caption: HMPO-induced activation of NF-kB and MAPK pathways.

Experimental Workflow for Studying HMPO-Induced
Signaling
The following diagram outlines a typical workflow for investigating the impact of HMPO on

cellular signaling pathways.
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Caption: Workflow for analyzing HMPO-mediated cell signaling.

Conclusion

This technical guide provides a comprehensive overview of HMPO expression, its detection,
and its role in cell signaling. The expanding knowledge of HMPO's presence and function in
diverse cell types beyond the immune system opens new avenues for research and therapeutic
development. A thorough understanding of the methodologies to accurately measure HMPO
and its activity is paramount for elucidating its precise roles in health and disease. The
signaling pathways outlined here provide a foundation for further investigation into the
molecular mechanisms by which HMPO exerts its effects, offering potential targets for
intervention in a range of pathological conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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